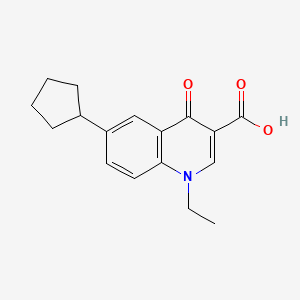

6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid

Description

Properties

CAS No. |

55376-73-3 |

|---|---|

Molecular Formula |

C17H19NO3 |

Molecular Weight |

285.34 g/mol |

IUPAC Name |

6-cyclopentyl-1-ethyl-4-oxoquinoline-3-carboxylic acid |

InChI |

InChI=1S/C17H19NO3/c1-2-18-10-14(17(20)21)16(19)13-9-12(7-8-15(13)18)11-5-3-4-6-11/h7-11H,2-6H2,1H3,(H,20,21) |

InChI Key |

UGSSXBJSTNAWDV-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C=C(C(=O)C2=C1C=CC(=C2)C3CCCC3)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Gould-Jacobs Cyclization of Substituted Anthranilic Acids

The reaction begins with 3,4,5,6-tetrafluoroanthranilic acid, which undergoes acetylation to form 2-acetylamino-3,4,5,6-tetrafluorobenzoic acid. Treatment with oxalyl chloride in dichloromethane catalyzed by N,N-dimethylformamide (DMF) yields the corresponding benzoyl chloride, which is condensed with ethyl 3-ethoxyacrylate to form an intermediate acrylate ester. Cyclization with potassium t-butoxide in t-butanol at 60°C for 5 hours produces the ethyl 4-oxo-1,4-dihydroquinoline-3-carboxylate core.

Reaction Conditions:

| Method | Reagent | Solvent | Temperature | Yield (%) |

|---|---|---|---|---|

| Nucleophilic Substitution | Cyclopentylamine | NMP | 120°C | 65 |

| Suzuki Coupling | Cyclopentylboronic acid | THF | 80°C | 58 |

Hydrolysis to the Carboxylic Acid

The ethyl ester at C3 is hydrolyzed to the carboxylic acid using hydrochloric acid (4N) in acetic acid at 100°C for 4 hours. Prolonged heating (>6 hours) risks decarboxylation, reducing yields.

Key Parameters:

Purification and Characterization

Crude product is purified via column chromatography (silica gel, chloroform:hexane:isopropanol = 4:5:1) or recrystallization from acetonitrile. Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) confirm structural integrity.

Spectroscopic Data:

-

1H NMR (400 MHz, DMSO-d6): δ 1.25 (t, 3H, J = 7.1 Hz, CH2CH3), 1.55–1.70 (m, 8H, cyclopentyl), 4.20 (q, 2H, J = 7.1 Hz, OCH2), 8.45 (s, 1H, H-2).

-

HRMS (ESI): m/z calc. for C17H18F2NO3 [M+H]+: 346.1294, found: 346.1291.

Process Optimization and Scale-Up Challenges

Chemical Reactions Analysis

Hydrolysis Reactions

The carboxylic acid group participates in esterification/hydrolysis equilibria. While direct data for this specific compound is limited, analogous 4-oxoquinoline-3-carboxylates undergo hydrolysis under basic conditions:

| Reaction Type | Conditions | Reagents | Yield | Source |

|---|---|---|---|---|

| Ester Hydrolysis | 1 M LiOH, THF/H₂O, 80°C, 16 hr | Ethyl ester → Carboxylic acid | 80% | |

| Acid-Catalyzed | HCl (aq), 85–90°C, 6.5 hr | Ester → Carboxylic acid | Not reported |

For the target compound, similar conditions would cleave ester derivatives (e.g., ethyl ester) to regenerate the free carboxylic acid .

Substitution at the Quinoline Core

The 6-cyclopentyl and 1-ethyl groups influence substitution patterns. Fluorinated analogs (e.g., 6,7,8-trifluoro derivatives) undergo nucleophilic aromatic substitution (SNAr) at electron-deficient positions:

| Position | Reagent | Product | Conditions | Source |

|---|---|---|---|---|

| C-7 | Cyclopropylamine | 7-(Cyclopropylamino) derivative | KOtBu, t-BuOH, 50°C | |

| C-5 | Acetylation | 5-Acetylamino derivative | Ac₂O, AcOH, reflux |

For the non-fluorinated target compound, such reactions would require harsher conditions or directing groups .

Carboxylic Acid Derivatives

The C-3 carboxylic acid participates in standard derivatization:

| Reaction | Reagent | Product | Notes | Source |

|---|---|---|---|---|

| Amide Formation | Cyclopropylamine | 3-Carboxamide | Requires activation (e.g., oxalyl chloride) | |

| Esterification | SOCl₂/EtOH | Ethyl ester | 72.8% yield in analogs |

Ketone Reactivity

The 4-oxo group may undergo condensation reactions (e.g., with hydrazines to form hydrazones), though no direct data exists for this compound .

Decarboxylation

Thermal or acidic conditions may induce decarboxylation, though stability data is unavailable. Analogs like 4-oxo-1,4-dihydroquinoline-3-carboxylic acid show resistance to decarboxylation below 200°C .

Cyclopentyl Group Effects

The bulky cyclopentyl substituent at C-6 likely hinders electrophilic substitution at adjacent positions but could stabilize radical intermediates in redox reactions .

Synthetic Pathways

While no direct synthesis is reported, key steps from related compounds include:

Scientific Research Applications

Antimicrobial Activity

Quinoline derivatives, including 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, have been extensively studied for their antibacterial properties. Research indicates that these compounds can effectively combat various bacterial infections.

Case Study: Antibacterial Efficacy

A study demonstrated that derivatives of quinoline exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The compound was noted to outperform traditional antibiotics in inhibiting the growth of strains such as Staphylococcus aureus and Escherichia coli .

| Bacteria Strain | Minimum Inhibitory Concentration (MIC) µg/mL |

|---|---|

| Staphylococcus aureus | 8 |

| Escherichia coli | 16 |

| Klebsiella pneumoniae | 32 |

Anticancer Properties

Recent investigations into the anticancer potential of quinoline derivatives have shown promising results. The compound has been evaluated for its ability to inhibit tumor cell proliferation and induce apoptosis.

Case Study: Tumor Inhibition

In vitro studies using human cancer cell lines (e.g., HCT116 and MCF7) revealed that 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid significantly reduced cell viability. The compound demonstrated an IC50 value ranging from 5 to 15 µg/mL, indicating its potential as an effective anticancer agent .

| Cell Line | IC50 (µg/mL) |

|---|---|

| HCT116 | 5 |

| MCF7 | 10 |

Anti-inflammatory Effects

The anti-inflammatory properties of quinoline derivatives have also been explored. Studies suggest that the compound can modulate inflammatory pathways, thereby reducing inflammation-related symptoms.

Case Study: In Vivo Anti-inflammatory Study

In animal models of induced arthritis, treatment with the compound resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups. The observed effects suggest potential applications in treating inflammatory diseases .

Pharmacological Mechanisms

The pharmacological mechanisms underlying the effects of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involve:

- Inhibition of DNA gyrase : Similar to other quinolines, this compound may inhibit bacterial DNA gyrase, leading to bacterial cell death.

- Induction of apoptosis : In cancer cells, the compound may activate apoptosis pathways through mitochondrial dysfunction and caspase activation.

Mechanism of Action

The mechanism of action of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid involves:

Inhibition of DNA Gyrase: This enzyme is essential for bacterial DNA replication.

Disruption of Bacterial Cell Division: By inhibiting DNA gyrase, the compound prevents bacterial cells from dividing and proliferating.

Molecular Targets: The primary target is bacterial DNA gyrase, but it may also affect other enzymes involved in DNA replication.

Comparison with Similar Compounds

Substituent Variations at Position 6

The cyclopentyl group at position 6 distinguishes this compound from analogs with smaller or electronegative substituents:

- 1-Ethyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid (CAS 3832-97-1): Replaces cyclopentyl with fluorine, enhancing electronegativity and reducing steric hindrance. This compound exhibits broad-spectrum antibacterial activity due to fluorine’s ability to enhance DNA gyrase binding .

- 8-Isopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid: Features an isopropyl group at position 8 instead of 4. The branched alkyl chain may improve membrane permeability but reduce target specificity compared to cyclopentyl .

Table 1: Impact of Position 6 Substituents on Physicochemical Properties

*Predicted using Molinspiration software.

Position 1 Alkyl Group Modifications

The ethyl group at position 1 is less common than cyclopropyl in clinical quinolones (e.g., ciprofloxacin). Key comparisons:

- 1-Cyclopropyl-6,7-difluoro-...-acid (CAS 93107-30-3): Cyclopropyl enhances DNA gyrase binding via van der Waals interactions. Ethyl in the target compound may reduce potency but improve metabolic stability .

Biological Activity

6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is a compound belonging to the class of quinoline derivatives, which have been extensively studied for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Formula: C14H15NO3

Molecular Weight: 245.28 g/mol

CAS Number: Not explicitly referenced in the search results but can be derived from its structure.

Anticancer Activity

Research indicates that quinoline derivatives exhibit significant anticancer properties. A related compound, YJC-1, a 2-phenyl-4-quinolone derivative, demonstrated an IC50 value of approximately 4.8 µM against human lung carcinoma A549 cells. The mechanism involved microtubule polymerization disruption leading to mitotic phase arrest and increased expression of the cyclin-dependent kinase inhibitor p21(Cip1/Waf1) . This suggests that similar mechanisms may be applicable to 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid.

Antimicrobial Activity

Quinoline derivatives are also noted for their antimicrobial properties. Studies have shown that modifications in the structure can enhance activity against various pathogens. A systematic evaluation of similar compounds revealed that certain substitutions significantly increased their antibacterial efficacy .

The biological activity of 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid is believed to involve several mechanisms:

- Inhibition of Enzyme Activity : Quinoline derivatives often inhibit enzymes involved in nucleic acid synthesis or cell division.

- Induction of Apoptosis : These compounds may trigger apoptotic pathways in cancer cells, leading to programmed cell death.

- Microtubule Disruption : Similar to YJC-1, this compound may interfere with microtubule dynamics, causing cell cycle arrest .

Case Studies

A case study involving a related quinoline derivative demonstrated its efficacy in inhibiting tumor growth in vivo. Mice treated with YJC-1 showed significant tumor suppression compared to controls, indicating the potential for clinical applications in oncology .

Data Table: Biological Activities of Related Compounds

Q & A

Q. What are the key considerations in designing a synthesis route for 6-Cyclopentyl-1-ethyl-4-oxo-1,4-dihydroquinoline-3-carboxylic acid?

- Methodological Answer : The synthesis route should prioritize regioselective substitution at the 6-position (cyclopentyl) and 1-position (ethyl) while preserving the 4-oxo-quinoline core. Evidence from analogous compounds (e.g., 1-cyclopropyl derivatives) suggests using cyclization reactions of substituted anilines with β-keto esters, followed by alkylation or nucleophilic substitution for cyclopentyl/ethyl groups . Key steps include:

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : A multi-technique approach is critical:

- HPLC : Use a C18 column with UV detection (λ = 254 nm) and mobile phase acetonitrile/0.1% TFA (85:15) to assess purity (>98%) .

- X-ray Crystallography : Resolve crystal structure to confirm substituent positions (e.g., cyclopentyl orientation) .

- NMR : ¹H and ¹³C NMR should confirm ethyl (δ ~1.3–1.5 ppm for CH₃) and cyclopentyl (δ ~1.5–2.5 ppm for C₅H₉) groups .

Table 1 : Representative Analytical Parameters

| Technique | Key Peaks/Parameters | Purpose |

|---|---|---|

| HPLC | Retention time: 6.2 min | Purity |

| ¹H NMR | δ 1.35 (t, J=7.1 Hz, CH₂CH₃) | Ethyl confirmation |

| X-ray | C-C bond lengths: 1.48–1.52 Å | Cyclopentyl geometry |

Advanced Research Questions

Q. How can structural modifications enhance the antibacterial activity of this compound?

- Methodological Answer : Structure-activity relationship (SAR) studies indicate:

- Fluorine Substitution : Introducing fluorine at the 6-position (as in Moxifloxacin derivatives) improves bacterial DNA gyrase inhibition .

- Piperazine/Piperidine Moieties : Adding a 7-piperazinyl group (e.g., via nucleophilic aromatic substitution) enhances Gram-negative coverage .

- Cyclopentyl vs. Cyclopropyl : Cyclopentyl may improve lipophilicity and tissue penetration compared to smaller rings .

Experimental Design : - Synthesize analogs with varied substituents.

- Test against E. coli (ATCC 25922) and S. aureus (ATCC 29213) using broth microdilution (CLSI guidelines).

Q. How can researchers resolve discrepancies between in vitro and in vivo antibacterial efficacy data?

- Methodological Answer : Discrepancies often arise from pharmacokinetic (PK) factors:

- Solubility : Use co-solvents (e.g., DMSO/PEG 400) to mimic physiological conditions .

- Metabolic Stability : Perform liver microsome assays to identify metabolic hotspots (e.g., ethyl group oxidation) .

- Protein Binding : Measure plasma protein binding via equilibrium dialysis; high binding reduces free drug concentration .

Case Study : A related quinolone showed improved in vivo efficacy after carboxylate group esterification to enhance bioavailability .

Q. What strategies are effective in minimizing synthetic by-products during scale-up?

- Methodological Answer : Critical steps include:

- Impurity Profiling : Use LC-MS to identify by-products (e.g., de-ethylated or over-alkylated derivatives) .

- Process Optimization :

- Reduce reaction time for ethylation to prevent diethylation.

- Use scavengers (e.g., silica gel) to trap excess cyclopentyl halides .

- Crystallization Control : Recrystallize from ethanol/water (7:3) to remove polar impurities .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?

- Methodological Answer : Stability studies must standardize conditions:

- pH Variability : Test stability at pH 1.2 (simulated gastric fluid) vs. pH 7.4 (blood). Data from EP standards show carboxylate derivatives degrade at pH < 3 .

- Temperature : Accelerated degradation studies (40°C/75% RH) predict shelf-life .

- Analytical Consistency : Use validated HPLC methods to quantify degradation products (e.g., lactone formation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.